N-(4-(3-nitrophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
“N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide” is a chemical compound with the molecular formula C11H9N3O3S . It’s a derivative of 4-(3-Nitrophenyl)thiazol-2-ylhydrazone .
Molecular Structure Analysis
The molecular structure of “N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide” was confirmed by its physicochemical properties .Physical And Chemical Properties Analysis
“N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide” has a density of 1.4±0.1 g/cm3, a molar refractivity of 68.1±0.3 cm3, and a polar surface area of 116 Å2 .Scientific Research Applications
Synthesis and Structural Analysis
Rapid Microwave-Assisted Synthesis : A study highlights the environmentally benign synthesis of compounds related to N-(4-(3-nitrophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide under microwave irradiation. This method provides an efficient approach to synthesizing such compounds with better yield and increased reaction rate. The structures of these compounds were confirmed through various spectral analyses (Raval, Naik, & Desai, 2012).
Crystal Structure Analysis : Research on the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including similar compounds, revealed that the molecules are essentially planar and exhibit anti conformations. This study provides valuable insights into the molecular geometry that could influence the compound's interactions and biological activities (Gomes, Low, Cagide, & Borges, 2015).
Biological Activities
Antimicrobial Activity : Various studies have synthesized derivatives of this compound and tested them for antimicrobial properties. These compounds have shown significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Deep et al., 2014).
Chemosensory Applications : Some derivatives have been explored for their use as chemosensors, particularly for the detection of metal ions like Cu(2+) in aqueous solutions. This application is crucial for environmental monitoring and biomedical research (Bekhradnia, Domehri, & Khosravi, 2016).
Cytotoxic Activity : The cytotoxic activities of some thiazole derivatives bearing a coumarin nucleus have been assessed, indicating their potential in cancer research. This includes the evaluation of compounds for their ability to inhibit the growth of cancer cells, thereby contributing to the development of new anticancer agents (Gomha & Khalil, 2012).
Mechanism of Action
properties
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O5S/c23-15-9-17(27-16-7-2-1-6-13(15)16)18(24)21-19-20-14(10-28-19)11-4-3-5-12(8-11)22(25)26/h1-10H,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSGXXBOWSOEKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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